Tandutinib (formerly known as MLN518/CT53518) is a small-molecule inhibitor of type III receptor tyrosine kinases (RTKs) [, , , ]. It is an orally bioavailable, quinazoline-based compound [, , ]. Tandutinib exhibits potent inhibitory activity against several RTKs, including FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and c-Kit [, , ]. This inhibitory action on key signaling pathways makes it a valuable tool in studying various cancers and other diseases.
One improved synthesis method for Tandutinib involves a one-step condensation reaction []. In this method, 6-methoxy-7-(3-piperidine-1-ylpropoxy)-3,4-dihydroquinazoline-4-ketone is reacted with N-(4-isopropyloxophenyl)formamide-1-piperazine in the presence of an organic alkali and a condensing agent []. This optimized process offers advantages in terms of raw material accessibility, process simplicity, mild reaction conditions, and environmental friendliness, making it suitable for industrial-scale production [].
Tandutinib undergoes various metabolic transformations, including O-dealkylation, α-hydroxylation, α-carbonyl formation, reduction, glucuronide, and sulfate conjugation []. Notably, the piperazine and piperidine rings can be bioactivated to generate reactive iminium intermediates, which can form cyano adducts with potassium cyanide (KCN) [].
Tandutinib exerts its biological effects by inhibiting the autophosphorylation of FLT3, c-Kit, and PDGFR tyrosine kinases [, , , , , ]. This inhibition disrupts downstream signaling cascades involved in cell proliferation, survival, and angiogenesis [, , ]. Specifically, Tandutinib inhibits the PI3K/Akt/mTOR signaling pathway, leading to decreased phosphorylation of key proteins like Akt, mTOR, and p70S6 kinase [, ]. Consequently, Tandutinib induces apoptosis, reduces colony formation, and inhibits the expression of cancer-promoting genes like COX-2, VEGF, and interleukin-8 [, ].
Tandutinib is characterized by slow elimination kinetics, requiring more than a week of dosing to achieve steady-state plasma concentrations []. It demonstrates good bioavailability, indicated by a moderate extraction ratio []. Tandutinib readily crosses the blood-brain barrier, achieving concentrations within brain tumors exceeding those in plasma [, , , ].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4